1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

Catalog No.
S11434813
CAS No.
M.F
C21H20Cl2N6O2
M. Wt
459.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimi...

Product Name

1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]urea

Molecular Formula

C21H20Cl2N6O2

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(26-15-5-7-16(31-3)8-6-15)29-21(30)27-18-9-4-14(22)11-17(18)23/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30)

InChI Key

QYXZKDWYADFBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)OC)\NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C

1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea, with the molecular formula C21H20Cl2N6O2C_{21}H_{20}Cl_{2}N_{6}O_{2} and a molecular weight of 459.33 g/mol, is a complex organic compound featuring multiple functional groups. The structure includes a urea moiety, dichlorophenyl group, and pyrimidine derivatives, which suggest potential biological activity and utility in medicinal chemistry. The compound's unique arrangement of atoms contributes to its chemical properties and reactivity.

Typical of urea derivatives, including:

  • Hydrolysis: Reaction with water can lead to the formation of amines and carbon dioxide.
  • Condensation: The urea group can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.
  • Substitution Reactions: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Preliminary studies suggest that 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea may exhibit biological activities such as:

  • Antitumor Activity: Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties: Its structural components may contribute to antibacterial or antifungal effects.
  • Enzyme Inhibition: The presence of pyrimidine and phenyl groups may interact with specific enzymes, potentially leading to therapeutic applications.

Synthesis of 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea can be achieved through several methods:

  • Condensation Reaction: Reacting 2,4-dichloroaniline with 4,6-dimethylpyrimidin-2-amine and 4-methoxybenzaldehyde in the presence of a suitable catalyst can yield the desired urea derivative.

    Example reaction:
    \text{2 4 Dichloroaniline}+\text{4 6 Dimethylpyrimidin 2 amine}+\text{4 Methoxybenzaldehyde}\rightarrow \text{1 2 4 Dichlorophenyl 3 E 4 6 Dimethylpyrimidin 2 yl amino 4 Methoxyphenyl amino methylidene}urea}
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently reacted to form the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting cancer or infectious diseases due to its biological activity.
  • Agriculture: Possible use as a pesticide or herbicide given its chemical structure and reactivity.
  • Material Science: Could be explored for its properties in polymer chemistry or as a precursor for novel materials.

Studies on the interactions of this compound with biological systems are essential for understanding its potential therapeutic effects. Key areas include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how the compound is metabolized in vivo can help predict efficacy and toxicity.
  • Synergistic Effects: Evaluating interactions with other drugs or compounds could enhance therapeutic outcomes.

Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea. Here are a few notable examples:

Compound NameStructureUnique Features
1-(3-chlorophenyl)-3-{(Z)-[(4-methylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}ureaStructureDifferent halogen substitution
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)StructureKnown herbicide with established applications
N,N'-DiarylureasStructureGeneral class with varied biological activities

Uniqueness

The uniqueness of 1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea lies in its specific arrangement of substituents that may confer distinct biological properties not found in other similar compounds. Its combination of a dichlorophenyl moiety with pyrimidine derivatives presents opportunities for targeted research in medicinal chemistry.

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

458.1024793 g/mol

Monoisotopic Mass

458.1024793 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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